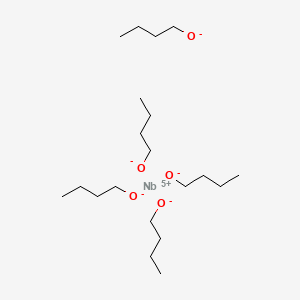

butan-1-olate;niobium(5+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

butan-1-olate;niobium(5+) is a chemical compound that combines 1-butanol, an organic alcohol, with niobium in a 5:1 ratio. This compound is known for its unique catalytic properties and finds applications in various fields such as organic synthesis, materials science, and nanotechnology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butanol can be synthesized through several methods, including:

Hydrogenation of crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde.

Reppe synthesis: This involves the carbonylation of propene.

Hydrogenation of n-butyraldehyde: This is the dominant method and involves the hydroformylation of propene.

Industrial Production Methods: The industrial production of 1-butanol primarily involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene . This method is preferred due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: butan-1-olate;niobium(5+) undergoes various chemical reactions, including:

Oxidation: 1-Butanol can be oxidized to butanal using oxidizing agents such as manganese (IV) oxide in sulfuric acid, nitric acid, chromic acid, or selenium dioxide.

Dehydration: 1-Butanol can be dehydrated to a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene) using catalysts like γ-Al2O3 at high temperatures (300-350 °C).

Common Reagents and Conditions:

Oxidizing agents: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.

Dehydration catalysts: γ-Al2O3.

Major Products:

Oxidation: Butanal.

Dehydration: Butenes (1-butene, cis-2-butene, and trans-2-butene).

Aplicaciones Científicas De Investigación

butan-1-olate;niobium(5+) is used in various scientific research applications, including:

Organic Synthesis: It serves as a catalyst in organic synthesis reactions.

Materials Science: It is used in the development of new materials with unique properties.

Nanotechnology: It finds applications in the synthesis of nanomaterials.

Mecanismo De Acción

The mechanism of action of butan-1-olate;niobium(5+) involves its catalytic properties. The niobium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur. This enhances the efficiency and selectivity of the reactions .

Comparación Con Compuestos Similares

1-Butanol: A primary alcohol with similar chemical properties but without the catalytic properties of niobium.

2-Butanol: A secondary alcohol with different reactivity and physical properties compared to 1-butanol.

Tert-Butanol: A tertiary alcohol with distinct boiling points and reactivity compared to primary and secondary alcohols.

Uniqueness: butan-1-olate;niobium(5+) is unique due to its combination of 1-butanol and niobium, which imparts catalytic properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring efficient catalysis.

Propiedades

Número CAS |

51030-47-8 |

|---|---|

Fórmula molecular |

C4H10NbO |

Peso molecular |

167.03 g/mol |

Nombre IUPAC |

butan-1-ol;niobium |

InChI |

InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3; |

Clave InChI |

GCXYGTYQHDSNHG-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] |

SMILES canónico |

CCCCO.[Nb] |

Key on ui other cas no. |

51030-47-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes niobium n-butoxide suitable for producing ultrafine niobium carbide/carbon fibers?

A: Niobium n-butoxide acts as a precursor in a sol-gel process alongside a carrier polymer like cellulose acetate or polyvinylpyrrolidone [, ]. This mixture forms niobia/carbon nonwoven textiles. Upon carbothermal reduction at high temperatures (1300 °C to 1700 °C), the niobium oxide within the fibers converts to niobium carbide, while the fiber structure remains intact. This process yields remarkably fine fibers, with an average diameter of just 65 ± 36 nm for niobium carbide/carbon (NbC/C) [, ]. The resulting material showcases a high specific surface area, reaching up to 450 m2 g-1 for titanium carbide/carbon (TiC/C), attributed to the porous carbon matrix encapsulating the niobium carbide nanocrystals [, ].

Q2: How does the synthesis process using niobium n-butoxide compare to those using other metal alkoxides?

A: The research [, ] employed a consistent sol-gel and carbothermal reduction approach for synthesizing ultrafine fibers from different metal alkoxides, including titanium butoxide and zirconium(IV) acetylacetonate, alongside niobium n-butoxide. This comparative study reveals that while all three alkoxides successfully yield ultrafine metal carbide/carbon fibers after reduction, the resulting fiber diameters differ. Notably, NbC/C fibers exhibit the smallest diameter (65 ± 36 nm), followed by TiC/C (122 ± 28 nm) and ZrC/C (294 ± 108 nm) [, ]. This suggests that the choice of metal alkoxide influences the final fiber morphology, paving the way for tailoring material properties based on specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.